![molecular formula C9H8N2O3S2 B13047899 Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13047899.png)
Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the methylthio group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate exhibits promising antimicrobial properties against various pathogens. It has shown effectiveness against:
- Bacteria : Particularly Gram-positive strains, including multi-drug resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and others. The minimum inhibitory concentration (MIC) values for some derivatives range from 2 to 16 mg/L against these strains .
- Fungi and Viruses : The compound also demonstrates activity against certain fungal and viral pathogens, although specific studies are less prevalent compared to its antibacterial properties .
2. Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship reveal that modifications to the thienopyrimidine scaffold can enhance biological activity. For instance, the presence of specific substituents can significantly impact the compound's affinity for biological targets, such as receptors and enzymes involved in pathogenic processes .
Comparative Analysis with Related Compounds
To understand its unique properties better, it is essential to compare this compound with other thienopyrimidine derivatives:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Thieno[3,2-D]pyrimidine-6-carboxylic acid | Lacks methylthio group | More acidic due to carboxylic acid functionality |
Methyl thieno[3,4-D]pyrimidine-4(3H)-one | Different ring fusion | Exhibits distinct biological activity patterns |
6-Methyl-thieno[3,4-D]pyrimidin-4(3H)-one | Contains a methyl group at position 6 | Potentially different pharmacokinetic properties |
4-Amino-thieno[3,2-D]pyrimidin-5(4H)-one | Amino group substitution | Enhanced solubility and bioavailability |
The specific combination of substituents in this compound contributes to its distinctive biological activities compared to these related compounds .
Case Studies
Several studies have documented the efficacy of thienopyrimidine derivatives in clinical settings:
- Antibacterial Activity Study : A study focused on thieno[2,3-d]pyrimidinedione derivatives demonstrated their potent activity against antibiotic-resistant strains. Compounds similar to this compound were synthesized and tested for their antibacterial properties .
- Antiviral Research : Investigations into antiviral applications have highlighted the potential of thienopyrimidine compounds in treating viral infections, although specific data on this compound remains limited .
Mechanism of Action
The mechanism of action of Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses and inflammation . Additionally, it may exert its effects by modulating the expression of endoplasmic reticulum chaperones and apoptosis markers .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-D]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.
Pyrimidine derivatives: Known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial effects
Uniqueness
Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit the NF-kB pathway and modulate endoplasmic reticulum stress markers sets it apart from other similar compounds .
Biological Activity
Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate (CAS No. 1463053-13-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by relevant data and findings from various studies.
- Molecular Formula : C9H8N2O3S2
- Molar Mass : 256.3 g/mol
- CAS Number : 1463053-13-5
Synthesis
The synthesis of thienopyrimidine derivatives, including this compound, typically involves multi-step organic reactions that may include cyclization and functional group modifications. The specific synthetic pathways for this compound have not been extensively documented in the literature, indicating a need for further exploration.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thienopyrimidine derivatives. For instance, compounds similar to methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine have demonstrated significant antibacterial and antimycobacterial activity. One study reported that certain derivatives exhibited potent activity against various microbial strains with minimal cytotoxicity at concentrations up to 200 µmol/L .
Antiplasmodial Activity
Research into thienopyrimidine derivatives has shown promising results against Plasmodium falciparum, the causative agent of malaria. For example, a series of thienopyrimidine compounds were evaluated for their antiplasmodial activity, with some exhibiting effective inhibition at low micromolar concentrations (IC50 values ranging from 0.563 µg/mL to 5.74 µg/mL) . The introduction of specific substituents on the phenyl ring significantly influenced the biological efficacy.
Phosphodiesterase Inhibition
This compound is also being investigated for its potential as a phosphodiesterase type IV (PDE4) inhibitor. PDE4 inhibitors are known for their anti-inflammatory properties and are being studied for conditions such as asthma and chronic obstructive pulmonary disease (COPD). Preliminary findings suggest that thienopyrimidine derivatives could serve as effective PDE4 inhibitors, although detailed IC50 values and mechanisms of action remain to be fully elucidated .
Case Studies
- Antimicrobial Efficacy : A study conducted on various thienopyrimidine derivatives demonstrated that modifications at specific positions led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most potent compounds exhibited an IC50 of less than 1 µM against selected strains.
- Antimalarial Activity : In vivo studies showed that certain thienopyrimidine derivatives could reduce parasitemia in infected mice models significantly when administered orally. The efficacy was comparable to established antimalarial drugs like chloroquine, indicating the therapeutic potential of these compounds in treating malaria.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C9H8N2O3S2 |
Molar Mass | 256.3 g/mol |
CAS Number | 1463053-13-5 |
Antibacterial IC50 | <1 µM |
Antiplasmodial IC50 | 0.563 µg/mL |
PDE4 Inhibition | Preliminary findings suggest activity |
Properties
Molecular Formula |
C9H8N2O3S2 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
methyl 7-hydroxy-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H8N2O3S2/c1-14-8(13)7-6(12)5-4(16-7)3-10-9(11-5)15-2/h3,12H,1-2H3 |
InChI Key |
HPEJRTKLLFGIOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=NC(=NC=C2S1)SC)O |
Origin of Product |
United States |
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